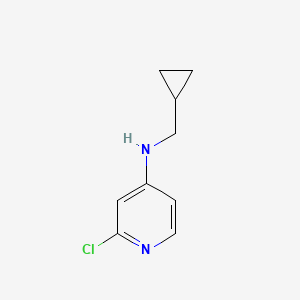

2-chloro-N-(cyclopropylmethyl)pyridin-4-amine

Description

Chemical Structure and Properties

2-Chloro-N-(cyclopropylmethyl)pyridin-4-amine (CAS: 1549879-83-5) is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a cyclopropanemethylamine group at position 4 . Its molecular formula is C₉H₁₁ClN₂, with a molecular weight of 182.65 g/mol. The cyclopropylmethyl substituent contributes to its unique physicochemical profile, including moderate lipophilicity (predicted XLogP3 ≈ 2.2) and enhanced metabolic stability compared to linear alkyl chains .

Synthesis and Applications The compound is synthesized via nucleophilic substitution reactions, often involving halogenated pyridine precursors and cyclopropanemethylamine under optimized coupling conditions .

Properties

IUPAC Name |

2-chloro-N-(cyclopropylmethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-9-5-8(3-4-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPXWLWFXKRVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-(cyclopropylmethyl)pyridin-4-amine is a pyridinamine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by its unique structural features, including a chlorine atom and a cyclopropylmethyl group attached to the pyridine ring. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 223.70 g/mol

- Structural Features :

- Pyridine ring

- Chlorine substituent

- Cyclopropylmethyl group

The presence of the chlorine atom allows for nucleophilic substitution reactions, which can be exploited in medicinal chemistry to modify the compound's biological activity .

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. Research indicates that it may act as an inhibitor in various biochemical pathways, particularly in cancer research. The binding affinity of this compound to target enzymes is crucial for its therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyridine ring and substituents significantly influence the pharmacological profiles of pyridinamines. For instance, variations in the cyclopropylmethyl group can alter lipophilicity and solubility, affecting the compound's bioavailability .

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine | Pyrimidine ring instead of pyridine | Potentially different biological activity due to ring structure |

| N-(Cyclopropylmethyl)-2-methylpyridin-4-amine | Methyl substitution on the pyridine ring | Variation in lipophilicity and solubility |

| 2-Chloro-N-cyclobutylpyridin-4-amine | Cyclobutyl group instead of cyclopropyl | May exhibit different conformational properties |

Inhibitory Activity

Studies have shown that this compound can inhibit specific enzymes implicated in cancer cell proliferation. For example, it has been tested against SMYD2 (SET and MYND domain-containing protein 2), a methyltransferase involved in oncogenic signaling pathways. The compound demonstrated significant inhibitory activity with an IC value indicating its potency .

Cancer Research

In a study focusing on SMYD2 inhibitors, this compound was evaluated alongside other compounds for its ability to inhibit methyltransferase activity. The results indicated that this compound could effectively reduce cell viability in cancer cell lines, suggesting potential as an anticancer agent .

Comparative Analysis with Related Compounds

Comparative studies between this compound and structurally related compounds have highlighted its unique efficacy profile. For instance, while other derivatives exhibited varying levels of activity against SMYD2, this compound consistently showed superior binding affinity and selectivity .

Scientific Research Applications

Scientific Research Applications

1. Cancer Research

- Mechanism of Action : 2-Chloro-N-(cyclopropylmethyl)pyridin-4-amine has been investigated for its potential as an inhibitor of specific kinases involved in cancer cell signaling pathways. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

- Case Study : A study evaluating similar compounds showed significant tumor growth inhibition in animal models, with mechanisms involving the activation of caspase pathways.

2. Enzyme Inhibition Studies

- Binding Affinity : Interaction studies have focused on the compound's binding affinity to various enzymes, revealing potential as a selective inhibitor. Modifications to the pyridine ring can enhance potency against specific targets.

- Selectivity and Potency : In vitro assays indicated that certain derivatives exhibit submicromolar inhibitory concentrations against target enzymes, highlighting the importance of structural modifications for increased biological activity.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine | Pyrimidine ring instead of pyridine | Different biological activity profile |

| N-(Cyclopropylmethyl)-2-methylpyridin-4-amine | Methyl substitution on the pyridine ring | Variation in lipophilicity and solubility |

| 2-Chloro-N-cyclobutylpyridin-4-amine | Cyclobutyl group instead of cyclopropyl | Potentially different conformational properties |

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Kinase Inhibition | Potential inhibitor of specific kinases |

| Antitumor Effects | Induces apoptosis in cancer cells |

| Potency | High potency with submicromolar IC50 values |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-chloro-N-(cyclopropylmethyl)pyridin-4-amine, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Core Heterocycle :

- Pyridine vs. Pyrimidine : Pyrimidine derivatives (e.g., CAS 928650-23-1) contain two nitrogen atoms, enhancing hydrogen-bonding capacity and solubility compared to pyridine analogs. This difference impacts target selectivity, as pyrimidines are prevalent in kinase inhibitor scaffolds .

- Chlorine Position : Chlorine at C2 in pyridine derivatives (e.g., the target compound) vs. C5 in pyrimidine analogs (e.g., CAS 1050602-57-7) alters electronic effects and steric interactions with biological targets .

Substituent Effects: Cyclopropylmethyl vs. Phenethyl: The cyclopropyl group in the target compound reduces metabolic oxidation compared to phenethyl substituents, which may improve pharmacokinetics .

Physicochemical Properties :

- Lipophilicity (XLogP3): The target compound (XLogP3 ≈ 2.2) is less lipophilic than phenethyl-substituted analogs (XLogP3 ≈ 3.8), suggesting better aqueous solubility .

- Hydrogen Bonding: Pyrimidine derivatives generally exhibit higher hydrogen-bond acceptor counts (e.g., 3 vs. 2 in pyridines), influencing membrane permeability and target binding .

Research Findings and Trends

- Metabolic Stability : Cyclopropylmethyl groups are increasingly favored in drug design for their resistance to cytochrome P450 oxidation, as seen in the target compound vs. tert-butyl or linear alkyl analogs .

- Crystallographic Insights: Unlike nitro-substituted analogs (e.g., 2-chloro-5-nitropyridin-4-amine), the target compound lacks strong hydrogen-bond donors, resulting in weaker crystal lattice forces and improved solubility .

Preparation Methods

Nucleophilic Substitution on 2-Chloropyridin-4-amine

- Substrate : 2-chloropyridin-4-amine or 2,4-dichloropyridine.

- Nucleophile : Cyclopropylmethylamine.

- Solvent : Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

- Base : Sodium carbonate or other mild bases to deprotonate the amine and facilitate nucleophilic attack.

- Temperature : Elevated temperatures, typically 80–110 °C, sometimes under microwave irradiation to accelerate the reaction.

- Reaction Time : 12–24 hours depending on conditions.

A 30 mL microwave vial is charged with 2-chloro-5-(trifluoromethyl)pyridin-4-amine (analogous to 2-chloropyridin-4-amine) (170 mg, 0.89 mmol), DMSO (0.89 mL), cyclopropylmethylamine (1.1 equiv), and sodium carbonate (190 mg, 1.8 mmol). The mixture is stirred at 90 °C for 12 hours. After completion, the mixture is filtered, concentrated, and purified by flash chromatography to afford the desired substituted amine.

Pd-Catalyzed Amination (Buchwald–Hartwig Coupling)

- Substrate : 2-chloropyridine derivatives.

- Nucleophile : Cyclopropylmethylamine.

- Catalyst : Palladium complexes such as RuPhosPd G3.

- Base : Sodium tert-butoxide (NaOtBu).

- Solvent : Dry toluene or dioxane.

- Conditions : Inert atmosphere (nitrogen), heating at 100–110 °C for 24–44 hours.

- Purification : Silica gel chromatography or HPLC.

2-chloropyridine (31 mg, 0.1 mmol), cyclopropylmethylamine (1.3 equiv), and dry toluene (0.1 mL) are combined under nitrogen. RuPhosPd G3 catalyst (0.01 equiv) and NaOtBu (2.4 equiv) are added. The mixture is stirred at 110 °C for 24 hours. After reaction completion, the mixture is filtered, concentrated, and purified by reverse-phase HPLC to yield this compound derivatives.

Amide Formation Followed by Reduction (Alternative Route)

In some cases, the amino substituent is introduced via amide intermediates followed by reduction:

- Step 1 : Formation of picolinamide derivatives by reacting 2-chloropyridine carboxylic acid derivatives with cyclopropylmethylamine in the presence of coupling agents (e.g., HATU) and base (DIEA).

- Step 2 : Reduction or further modification to yield the target amine.

This method is less direct but allows for structural elaboration and purification at intermediate stages.

Reaction Conditions and Yields Summary Table

| Method | Substrate | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2-chloropyridin-4-amine | Cyclopropylmethylamine | Na2CO3 | DMSO | 90 | 12 | ~50–70 | Microwave irradiation accelerates |

| Pd-catalyzed Buchwald–Hartwig | 2-chloropyridine | Cyclopropylmethylamine | RuPhosPd G3, NaOtBu | Dry toluene | 110 | 24–44 | 15–50 | Requires inert atmosphere, longer time |

| Amide coupling + reduction | 2-chloropyridine carboxylic acid | Cyclopropylmethylamine | HATU, DIEA | DCM or MeOH | RT to 70 | 2–12 | 50–70 | Multi-step, allows intermediate isolation |

Purification and Characterization

- Purification : Flash chromatography on silica gel using gradients of ethyl acetate/hexanes or reverse-phase HPLC with acetonitrile/water mixtures containing 0.1% trifluoroacetic acid (TFA).

- Characterization : Confirmed by NMR (1H and 13C), mass spectrometry (HRMS), and TLC monitoring.

- Typical NMR Data : Signals corresponding to the cyclopropylmethyl group, pyridine protons, and amino substituent are diagnostic.

Research Findings and Optimization Notes

- Microwave-assisted synthesis significantly reduces reaction times and can improve yields for nucleophilic substitution on chloropyridines.

- Pd-catalyzed amination offers regioselectivity and tolerance to functional groups but may require longer reaction times and careful control of moisture and oxygen.

- Base choice and solvent polarity influence the reaction rate and product purity.

- Substituent effects on the pyridine ring (e.g., electron-withdrawing groups) can affect the reactivity of the chlorine substituent towards nucleophilic substitution.

Q & A

Q. What are the common synthetic routes for 2-chloro-N-(cyclopropylmethyl)pyridin-4-amine, and what factors influence reaction yields?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 2-chloro-9-(cyclopropylmethyl)purine derivatives are synthesized via alkylation of purine scaffolds with cyclopropylmethyl halides under basic conditions (K₂CO₃/DMF) . Subsequent amination with anilines or amines in n-butanol at 110°C yields the final product. Key factors affecting yields include:

- Reagent stoichiometry : Excess alkyl halides improve alkylation efficiency but may lead to by-products.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while alcohols (n-butanol) facilitate amination .

- Purification : Silica gel chromatography with gradients like hexane/EtOAc (1:1 to 3:1) is critical for isolating high-purity products, with yields ranging from 36% to 90% depending on substituents .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

- ¹H/¹³C NMR : Key signals include the cyclopropane ring protons (δ 0.5–1.5 ppm) and pyridine/amine protons (δ 6.5–8.5 ppm). Coupling constants (e.g., J = 2–3 Hz for cyclopropane CH₂) confirm spatial proximity .

- FT-IR : N-H stretches (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) validate functional groups .

- HRMS : Exact mass matching (e.g., [M+H]⁺) ensures molecular formula accuracy .

Q. What purification techniques are effective for this compound, and how are solvent systems optimized?

- Column chromatography : Silica gel with hexane/EtOAc (70:30 to 2:1) resolves polar by-products. Gradient elution improves separation .

- Recrystallization : Ethanol/water mixtures enhance crystal lattice formation for high-purity solids .

- TLC monitoring : GF-254 silica plates with UV detection ensure reaction completion and purity >95% .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during synthesis?

Low yields in alkylation (e.g., 45–51% for intermediates) often arise from steric hindrance or competing side reactions. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Catalytic additives : Phase-transfer catalysts (e.g., TBAB) enhance alkyl halide reactivity in biphasic systems.

- Temperature control : Slow addition of alkylating agents at 0–5°C minimizes dimerization .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

Discrepancies in NMR/IR data may arise from dynamic effects (e.g., ring puckering in cyclopropane) or solvent interactions. Solutions include:

- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental values to identify conformational preferences .

- Variable-temperature NMR : Detect rotational barriers or tautomeric equilibria affecting signal splitting .

- X-ray crystallography : Resolve ambiguities using SHELXL-refined structures to validate bond lengths/angles .

Q. What methodologies assess the compound’s potential in medicinal chemistry applications?

- Kinase inhibition assays : Test against Bcr-Abl or other targets using cell lines (e.g., K562 leukemia cells) to measure IC₅₀ values .

- SAR studies : Modify the cyclopropane or pyridine moieties to evaluate bioactivity trends. For example, electron-withdrawing groups (Cl) enhance target binding .

- ADME profiling : Use HPLC-MS to assess metabolic stability and permeability in Caco-2 cell models .

Data Contradiction Analysis

Q. How to interpret variability in reported synthetic yields (e.g., 36% vs. 90%) for analogous compounds?

Yield differences often stem from:

Q. How to troubleshoot unexpected by-products in amination reactions?

- LC-MS profiling : Identify impurities (e.g., dimerization products) via high-resolution mass data .

- Reaction monitoring : In-situ IR or Raman spectroscopy detects intermediates guiding protocol adjustments .

Methodological Optimization

Q. What computational tools enhance reaction design for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.